molecular formula C7H11NO4 B13321658 6-Aminohept-2-enedioic acid

6-Aminohept-2-enedioic acid

Katalognummer: B13321658
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: AQNOFIJXEDHCMR-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Aminohept-2-enedioic acid is an organic compound with the molecular formula C7H11NO4 It is characterized by the presence of an amino group and a conjugated diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminohept-2-enedioic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a precursor compound that undergoes a series of chemical transformations, including amination and dehydrogenation, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Aminohept-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the conjugated diene system into a saturated chain.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon is a typical method.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.

Wissenschaftliche Forschungsanwendungen

6-Aminohept-2-enedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Aminohept-2-enedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The conjugated diene system can participate in electron transfer reactions, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

    6-Aminocaproic acid: Similar in structure but lacks the conjugated diene system.

    6-Aminohexanoic acid: Another related compound with a different carbon chain length.

Uniqueness: 6-Aminohept-2-enedioic acid is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activity. This feature sets it apart from other similar compounds and makes it a valuable subject of study in various scientific fields.

Eigenschaften

Molekularformel

C7H11NO4

Molekulargewicht

173.17 g/mol

IUPAC-Name

(E)-6-aminohept-2-enedioic acid

InChI

InChI=1S/C7H11NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h2,4-5H,1,3,8H2,(H,9,10)(H,11,12)/b4-2+

InChI-Schlüssel

AQNOFIJXEDHCMR-DUXPYHPUSA-N

Isomerische SMILES

C(CC(C(=O)O)N)/C=C/C(=O)O

Kanonische SMILES

C(CC(C(=O)O)N)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.